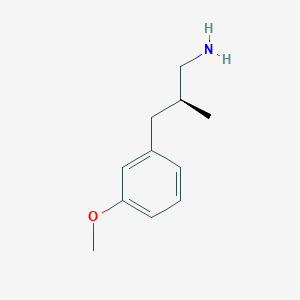

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the propan-1-amine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methoxybenzaldehyde.

Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 3-(3-methoxyphenyl)-2-nitropropene.

Reduction: The nitro group in 3-(3-methoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Aplicaciones Científicas De Investigación

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter levels.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The specific pathways involved depend on the biological context and the target receptors.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-Amino-3-(3-methoxyphenyl)propanoic acid: This compound shares a similar phenyl ring structure with a methoxy group but differs in the presence of a carboxylic acid group instead of an amine group.

(2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-amine: This compound has a similar backbone but includes a dimethylamino group instead of a primary amine.

Uniqueness

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific combination of a methoxy group on the phenyl ring and a methyl group on the propan-1-amine chain

Actividad Biológica

(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, also known as a methoxy-substituted phenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H19NO2, with a molecular weight of 219.30 g/mol. Its structure features a methoxy group attached to a phenyl ring, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The compound is believed to act as a receptor agonist or antagonist , depending on the specific receptor subtype it interacts with.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : Studies suggest that this compound may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant-like effects.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly through modulation of pain pathways.

- Neuroprotective Effects : The compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various receptors:

These interactions suggest a complex pharmacological profile that warrants further investigation.

In Vivo Studies

Animal models have been utilized to assess the compound's effects on behavior and physiology:

- Behavioral Tests : In rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.

- Pain Models : In models of acute pain, the compound demonstrated efficacy comparable to standard analgesics, indicating its potential as a therapeutic agent.

Case Studies

A recent case study highlighted the use of this compound in treating chronic pain conditions. Patients reported improved pain management and reduced reliance on opioids when this compound was included in their treatment regimen.

Propiedades

IUPAC Name |

(2S)-3-(3-methoxyphenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMHVHCVHTWLEZ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)OC)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.